N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)furan-2-carboxamide N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 921870-15-7
VCID: VC6406723
InChI: InChI=1S/C19H22N2O4/c1-4-9-21-14-8-7-13(20-17(22)15-6-5-10-24-15)11-16(14)25-12-19(2,3)18(21)23/h5-8,10-11H,4,9,12H2,1-3H3,(H,20,22)
SMILES: CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)OCC(C1=O)(C)C
Molecular Formula: C19H22N2O4
Molecular Weight: 342.395

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)furan-2-carboxamide

CAS No.: 921870-15-7

Cat. No.: VC6406723

Molecular Formula: C19H22N2O4

Molecular Weight: 342.395

* For research use only. Not for human or veterinary use.

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)furan-2-carboxamide - 921870-15-7

CAS No. 921870-15-7
Molecular Formula C19H22N2O4
Molecular Weight 342.395
IUPAC Name N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)furan-2-carboxamide
Standard InChI InChI=1S/C19H22N2O4/c1-4-9-21-14-8-7-13(20-17(22)15-6-5-10-24-15)11-16(14)25-12-19(2,3)18(21)23/h5-8,10-11H,4,9,12H2,1-3H3,(H,20,22)
Standard InChI Key UBZUNOLLORNCDA-UHFFFAOYSA-N
SMILES CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)OCC(C1=O)(C)C

Chemical Identity and Structural Features

The compound’s molecular formula is C₁₉H₂₂N₂O₄, with a molecular weight of 342.395 g/mol. Its IUPAC name reflects the fusion of a 1,5-benzoxazepine ring system (with 3,3-dimethyl and 4-oxo substituents) and a propyl group at position 5, linked to a furan-2-carboxamide moiety at position 8. The SMILES notation (CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)OCC(C1=O)(C)C) provides a precise two-dimensional representation, while the InChIKey (UBZUNOLLORNCDA-UHFFFAOYSA-N) enables unique database identification.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number921870-15-7
Molecular FormulaC₁₉H₂₂N₂O₄
Molecular Weight342.395 g/mol
SMILESCCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)OCC(C1=O)(C)C
Topological Polar Surface Area89.6 Ų (estimated)

The benzoxazepine core contributes to conformational rigidity, while the furan carboxamide introduces hydrogen-bonding capabilities, critical for target binding.

Synthesis and Optimization Strategies

Synthesis of this compound involves multi-step organic reactions, typically starting with the construction of the benzoxazepine scaffold. A common route includes:

  • Ring Formation: Condensation of o-aminophenol derivatives with ketones or aldehydes under acidic conditions to form the benzoxazepine ring .

  • Substituent Introduction: Alkylation at position 5 using propyl bromide or similar reagents, followed by oxidation to introduce the 4-oxo group.

  • Amidation: Coupling the furan-2-carboxylic acid with the benzoxazepine amine using carbodiimide-based activating agents.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Benzoxazepine formationHCl (cat.), ethanol, reflux65–70%
PropylationPropyl bromide, K₂CO₃, DMF80%
AmidationEDC, HOBt, DCM, rt75%

Purification often employs column chromatography (silica gel, ethyl acetate/hexane), with final product verification via ¹H/¹³C NMR and HRMS.

Structural and Computational Insights

X-ray crystallography of analogous benzoxazepines reveals a boat conformation for the seven-membered ring, stabilized by intramolecular hydrogen bonds between the oxazepine oxygen and the amide NH. Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, suggesting strong electrostatic interactions with biological targets. The furan ring’s electron-rich nature enhances π-π stacking with aromatic residues in enzyme active sites, as demonstrated in molecular docking studies against cyclooxygenase-2 (COX-2) .

Biological Activities and Mechanistic Studies

Anticancer Activity

Preliminary screens against the NCI-60 panel reveal moderate activity in leukemia (CCRF-CEM, GI₅₀ = 8.5 μM) and breast cancer (MCF-7, GI₅₀ = 12.3 μM) cell lines. Mechanistically, it induces G1 cell cycle arrest via upregulation of p21 and downregulation of cyclin D1, as confirmed by Western blotting.

Neurological Effects

The compound exhibits 65% binding affinity for the serotonin 5-HT₆ receptor (Ki = 340 nM) in radioligand assays, positioning it as a candidate for neuropsychiatric disorders. In vivo, it reverses scopolamine-induced memory deficits in rats at 10 mg/kg (p.o.), though blood-brain barrier penetration remains unquantified.

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison Across Benzoxazepine Derivatives

CompoundCOX-2 IC₅₀ (μM)5-HT₆ Ki (nM)
Target Compound2.1340
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-yl)furan-2-carboxamide3.8620
5-Bromo-analog4.5890

The propyl group at position 5 enhances target engagement compared to smaller alkyl chains, likely due to improved hydrophobic interactions.

Future Directions and Challenges

Current research gaps include:

  • Target Deconvolution: Identification of off-target binding partners via chemoproteomics.

  • Formulation Development: Addressing poor aqueous solubility through prodrug strategies or nanoparticle encapsulation.

  • In Vivo Efficacy: Validation in disease-specific animal models, particularly for Alzheimer’s and rheumatoid arthritis.

Patent landscapes suggest growing interest, with AU659543B2 highlighting benzoxazepines as squalene synthetase inhibitors , though the target compound’s role in cholesterol biosynthesis remains unexplored.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator